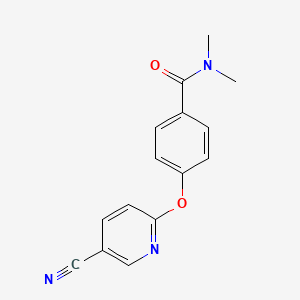
4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide, also known as BAY 61-3606, is a chemical compound that belongs to the class of benzamide derivatives. It is a selective inhibitor of the protein tyrosine kinase Syk, which is involved in the signaling pathways of immune cells. BAY 61-3606 has been shown to have potential applications in the treatment of various immune-related diseases, such as rheumatoid arthritis, asthma, and allergy.
Mécanisme D'action
The mechanism of action of 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 involves the inhibition of the protein tyrosine kinase Syk, which is a key signaling molecule in the activation of immune cells. Syk is involved in the phosphorylation of various downstream targets, such as phospholipase Cγ2, which leads to the activation of intracellular signaling pathways that regulate immune cell activation, proliferation, and differentiation. By inhibiting Syk, this compound 61-3606 can block the activation of immune cells and reduce the inflammatory response.
Biochemical and Physiological Effects:
This compound 61-3606 has been shown to have several biochemical and physiological effects on immune cells. In vitro studies have demonstrated that this compound 61-3606 can inhibit the activation of B cells, T cells, and mast cells, as well as the production of cytokines and chemokines. In vivo studies have shown that this compound 61-3606 can reduce the infiltration of immune cells into inflamed tissues, as well as the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 in lab experiments is its selectivity for Syk, which allows for the specific inhibition of immune cell activation without affecting other signaling pathways. This makes this compound 61-3606 a valuable tool for studying the role of Syk in immune-related diseases. However, one limitation of using this compound 61-3606 is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for the research on 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606. One direction is to further investigate its potential therapeutic applications in various immune-related diseases, such as rheumatoid arthritis, asthma, and allergy. Another direction is to explore its mechanism of action in more detail, including its effects on downstream signaling pathways and its interactions with other molecules. Additionally, the development of more potent and selective Syk inhibitors based on the structure of this compound 61-3606 could lead to the discovery of new drugs for the treatment of immune-related diseases.
Méthodes De Synthèse
The synthesis of 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 involves several steps, starting from the reaction of 2-cyano-5-iodopyridine with N,N-dimethylbenzamide in the presence of a palladium catalyst. The resulting intermediate is then treated with potassium tert-butoxide and tert-butyl 4-(bromomethyl)benzoate to yield the final product. The overall yield of the synthesis is around 30%.
Applications De Recherche Scientifique
4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that this compound 61-3606 can inhibit the activation of immune cells, such as B cells, T cells, and mast cells, by blocking the Syk signaling pathway. In vivo studies have demonstrated that this compound 61-3606 can reduce the severity of various immune-related diseases in animal models, such as collagen-induced arthritis, allergic asthma, and contact hypersensitivity.
Propriétés
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-18(2)15(19)12-4-6-13(7-5-12)20-14-8-3-11(9-16)10-17-14/h3-8,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADNAIIOFSLZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







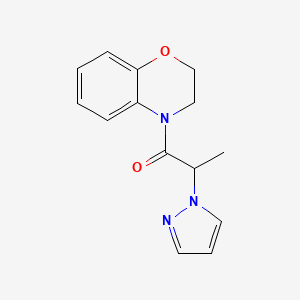
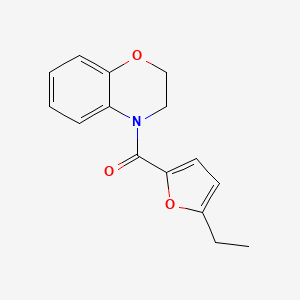
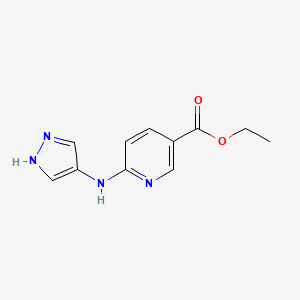
![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)
![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
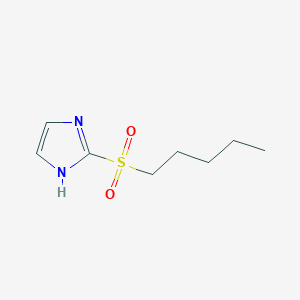
![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)
![2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)